

Understanding the Volatility of Dimethyl Diselenide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl diselenide*

Cat. No.: *B1208512*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the volatility of **dimethyl diselenide** (DMDS), a key organoselenium compound with significant implications in chemical synthesis, biological research, and environmental science. A thorough understanding of its physicochemical properties, particularly its volatility, is crucial for its safe handling, effective application, and for modeling its environmental fate. This document summarizes key quantitative data, details experimental protocols for volatility determination, and visualizes relevant metabolic pathways.

Core Physicochemical Properties and Volatility Data

Dimethyl diselenide ((CH₃)₂Se₂) is a colorless to pale yellow liquid characterized by a distinctive garlic-like odor.^[1] Its volatility is a critical parameter influencing its storage, handling, and application. The following tables summarize the key quantitative data related to the volatility and other physical properties of **dimethyl diselenide**.

Table 1: Volatility and Thermodynamic Properties of **Dimethyl Diselenide**

Property	Value	Temperature (°C)	Pressure	Reference(s)
Boiling Point	155-157	Standard Atmospheric	[2]	
Vapor Pressure	0.38 kPa	25	[2][3]	
Enthalpy of Vaporization	74.92 kJ/mol	[2][3]		
Henry's Law Constant	143 kPa kg/mol (0.144 kPa m ³ /mol)	[2]		

Table 2: Additional Physicochemical Properties of **Dimethyl Diselenide**

Property	Value	Temperature (°C)	Reference(s)
Molecular Formula	C ₂ H ₆ Se ₂	[1][2]	
Molecular Weight	187.99 g/mol		
Melting Point	-82.2	[2]	
Density	1.987 g/mL	25	[2]
Refractive Index (n ²⁰ /D)	1.6388	20	[2]
Flash Point	60 (closed cup)	[2]	
Solubility in Water	0.1 mg/mL	25	[2]
Ionization Energy	7.9 ± 0.1 eV	[2]	

Experimental Protocol: Determination of Vapor Pressure

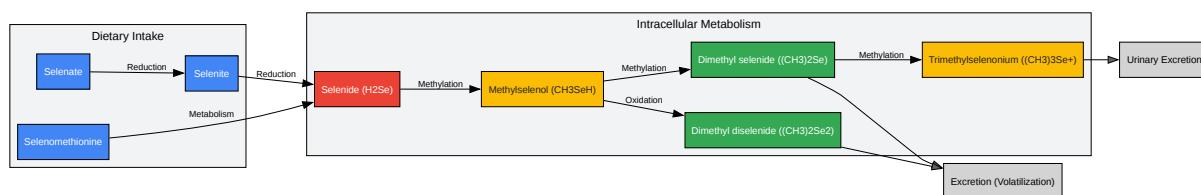
The vapor pressure of **dimethyl diselenide** has been determined using the isoteniscope method.[3] This experimental protocol is a static method for measuring vapor pressure and is

suitable for liquids.

Principle: The isoteniscope method involves measuring the pressure of the vapor in equilibrium with the liquid at a given temperature. The apparatus consists of a bulb containing the sample connected to a U-tube manometer, which is also connected to a pressure-measuring system and a vacuum. The pressure of the system is adjusted until the liquid levels in the U-tube are equal, indicating that the pressure in the system is equal to the vapor pressure of the sample at that temperature.

Apparatus:

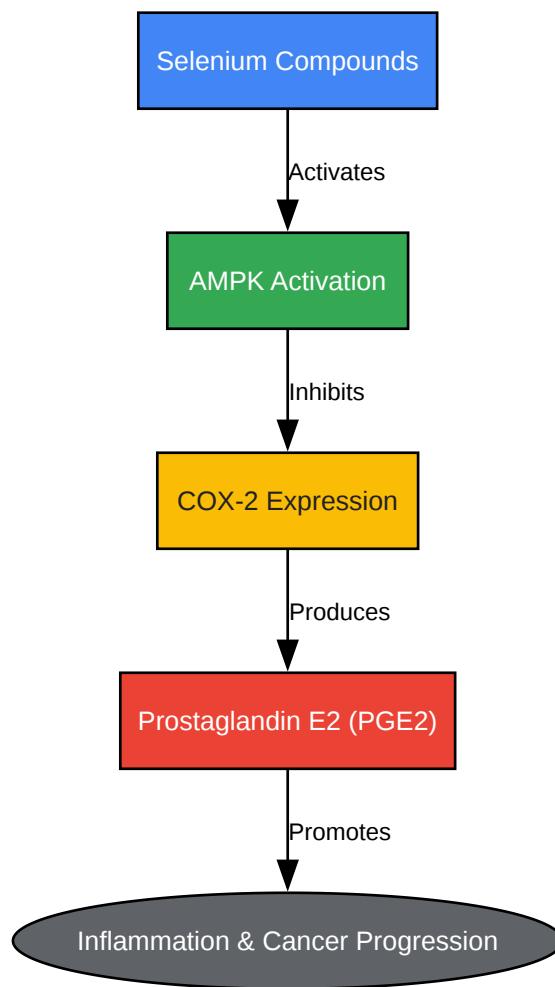
- Isotenoscope (a specialized glass apparatus with a sample bulb and a U-tube manometer)
- Constant temperature bath
- Vacuum pump
- Pressure gauge (e.g., a mercury manometer)
- Thermometer


Procedure:

- **Sample Preparation:** A pure sample of **dimethyl diselenide** is introduced into the sample bulb of the isoteniscope.
- **Degassing:** The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by repeatedly freezing the sample with liquid nitrogen, evacuating the apparatus with a vacuum pump, and then allowing the sample to thaw. This freeze-pump-thaw cycle is repeated until no more gas is evolved upon thawing.
- **Measurement:**
 - The isoteniscope is placed in a constant temperature bath set to the desired temperature.
 - The system is evacuated and then the pressure is carefully adjusted by introducing an inert gas (e.g., nitrogen) until the liquid levels in the U-tube manometer of the isoteniscope are equal.

- The pressure of the system at this point, which is equal to the vapor pressure of the **dimethyl diselenide**, is recorded from the pressure gauge.
- Data Collection: The procedure is repeated at various temperatures to obtain a set of vapor pressure data as a function of temperature.
- Data Analysis: The relationship between vapor pressure and temperature can be described by the Clausius-Clapeyron equation, which can be used to calculate the enthalpy of vaporization.[3]

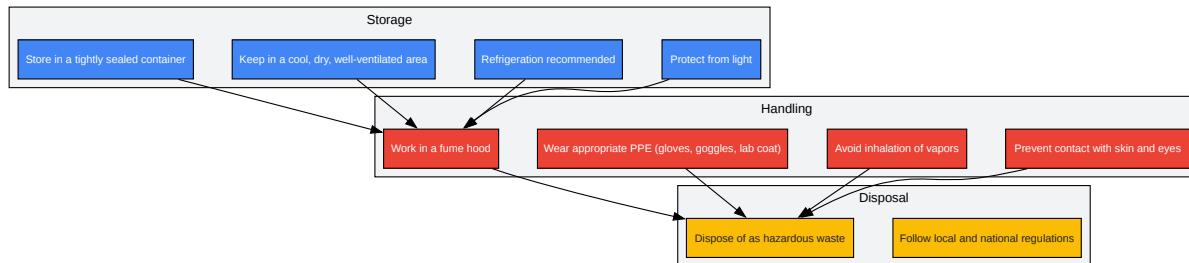
Biological Significance and Metabolic Pathways


Organoselenium compounds like **dimethyl diselenide** play a role in various biological processes, including metabolism and cellular signaling. The metabolism of selenium often involves methylation, a key detoxification pathway that can also lead to the formation of volatile selenium species.[4][5]

[Click to download full resolution via product page](#)

Fig. 1: Metabolic pathway of dietary selenium compounds.

Selenium compounds have also been shown to be involved in signaling pathways related to cancer prevention. For instance, selenium can activate AMP-activated protein kinase (AMPK), which in turn can modulate the cyclooxygenase-2 (COX-2) signaling pathway, a key player in inflammation and carcinogenesis.[6]



[Click to download full resolution via product page](#)

Fig. 2: Selenium's role in the AMPK/COX-2 signaling pathway.

Safe Handling and Storage of Volatile Selenium Compounds

Given the volatility and toxicity of **dimethyl diselenide**, strict safety protocols are imperative.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 7101-31-7: Dimethyl diselenide | CymitQuimica [cymitquimica.com]
- 2. Buy Dimethyl diselenide | 7101-31-7 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Dimethyl selenide | C2H6Se | CID 11648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Selenium regulates cyclooxygenase-2 and extracellular signal-regulated kinase signaling pathways by activating AMP-activated protein kinase in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Understanding the Volatility of Dimethyl Diselenide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1208512#understanding-the-volatility-of-dimethyl-diselenide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com